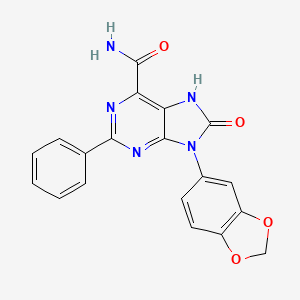

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole ring, a purine core, and a carboxamide group, which collectively contribute to its diverse chemical and biological properties.

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4/c20-16(25)14-15-18(23-17(21-14)10-4-2-1-3-5-10)24(19(26)22-15)11-6-7-12-13(8-11)28-9-27-12/h1-8H,9H2,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLJGHINYCPONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

Synthesis of the Purine Core: The purine core is often synthesized via a multi-step process involving the cyclization of appropriate precursors such as aminoimidazole carboxamide ribonucleotide (AICAR).

Coupling Reactions: The benzodioxole ring and the purine core are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the purine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidized Derivatives: Formation of carboxylic acids or ketones.

Reduced Derivatives: Formation of alcohols or amines.

Substituted Derivatives: Introduction of various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 457.34 g/mol. Its structure includes a purine core, a benzodioxole moiety, and a trifluoromethyl phenyl group. This structural complexity allows for diverse interactions with biological targets.

Properties

- Molecular Weight : 457.34 g/mol

- Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.

- Stability : Stable under standard laboratory conditions but may require specific handling to maintain integrity.

Medicinal Chemistry

The compound is primarily studied for its potential as an anticancer agent . Its ability to inhibit specific molecular targets involved in cancer cell proliferation has made it a focus of research.

Biological Research

In addition to its anticancer properties, the compound is utilized in studies investigating:

- Cellular Mechanisms : Understanding the molecular mechanisms underlying cell cycle regulation and apoptosis.

- Signal Transduction Pathways : Exploring how the compound affects various signaling pathways that govern cellular responses.

Industrial Applications

The unique chemical properties of this compound make it a valuable intermediate in synthesizing other complex organic molecules. Its application extends to:

- Synthesis of Pharmaceuticals : Serving as a building block for more complex drug molecules.

- Chemical Research : Used in developing new synthetic methodologies.

Anticancer Activity

Several studies have documented the anticancer effects of this compound:

- In vitro Studies : Research has shown that the compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis.

- Mechanistic Insights : Detailed investigations revealed that the compound's interaction with CDKs leads to cell cycle arrest, thereby preventing tumor growth.

A study conducted on the biological activity of this compound demonstrated:

- Inhibition of Tumor Growth : In vivo models exhibited reduced tumor size when treated with the compound, suggesting its potential as a therapeutic agent.

- Synergistic Effects : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy.

Uniqueness

The distinct combination of a benzodioxole ring, trifluoromethylphenyl group, and purine core sets this compound apart from others, contributing to its specific chemical and biological properties.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring but different core structure.

1-(1,3-Benzodioxol-5-yl)-2-propanone: Another benzodioxole derivative with distinct chemical properties.

Uniqueness

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide stands out due to its unique combination of a benzodioxole ring, purine core, and carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound features a benzodioxole ring , a purine core , and a carboxamide group , which contribute to its diverse biological properties. The molecular formula is with an InChI string of InChI=1S/C19H13N5O4/c20-16(25)14-15-18(23-17(21-14)10-4-2-1-3-5-10)24(19(26)22-15)11-6-7-12-13(8-11)28-9-27-12/h1-8H,9H2,(H2,20,25)(H,22,26) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably:

-

Cell Lines Tested :

- Breast Cancer: MCF-7, MDA-MB-231

- Lung Cancer: A549

- Liver Cancer: HepG2

- Prostate Cancer: PC3

- Mechanism of Action :

- Case Study :

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes:

- α-Amylase Inhibition :

-

Other Enzymatic Targets :

- The interaction with enzymes involved in cancer metabolism is under investigation to elucidate further therapeutic potentials.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzodioxole and purine rings can significantly influence potency and selectivity against specific cancer types.

| Compound Variation | Biological Activity | IC50 (µM) |

|---|---|---|

| Base Compound | Moderate Anticancer | 15 |

| Compound A | High Anticancer | 5 |

| Compound B | Low Anticancer | >50 |

Q & A

Q. What are the established synthetic routes for 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Core formation : Condensation of substituted purine precursors with benzodioxol and phenyl groups under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .

- Substitution reactions : Introduction of the carboxamide group via coupling reagents like EDCI/HOBt in anhydrous dimethylformamide (DMF) .

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions to attach aromatic substituents .

Key solvents include dichloromethane (DCM) and tetrahydrofuran (THF), with yields optimized via HPLC purification (≥95% purity) .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzodioxol protons at δ 5.9–6.1 ppm) .

- FT-IR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- Mass spectrometry (HRMS) : For molecular weight validation (theoretical MW: ~393.37 g/mol) .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

- In vitro enzyme assays : Testing inhibition of cyclooxygenase (COX) or kinases via fluorescence-based assays (IC₅₀ values reported in µM ranges) .

- Cell viability assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays (e.g., for adenosine receptors) using tritiated antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Structural comparators : Compare substituent effects using analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate activity drivers .

- Assay standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and replicate under identical conditions (pH, temperature) .

- Meta-analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference IC₅₀ values and identify outliers due to assay variability .

Q. What computational methods predict structure-activity relationships (SAR) for optimizing potency?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site) and guide substituent modifications .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data from analogous purine derivatives .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize candidates for synthesis .

Q. How should researchers design experiments to study metabolic stability and degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to profile degradation products .

- Isotope labeling : Use ¹⁴C-labeled compound in mass balance studies to track excretion routes (e.g., fecal vs. urinary) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.